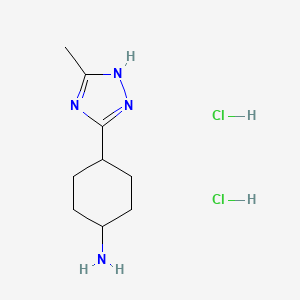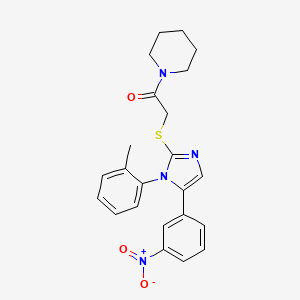
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes that incorporate various chemical reactions to build the desired molecular structure. Similar compounds have been synthesized through routes such as the click chemistry approach, which offers high yield and specificity. For instance, a related compound was synthesized using click chemistry with specific starting materials, characterized by IR, NMR, and MS studies (Govindhan et al., 2017)(Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through single-crystal X-ray diffraction analysis. This method allows for the determination of the compound's crystal structure, providing insights into the intermolecular interactions and the overall molecular geometry. For example, the crystal and molecular structure of a side product in the synthesis of an anti-tuberculosis drug candidate was reported, illustrating the use of crystallographic methods in understanding compound structures (Eckhardt et al., 2020)(Eckhardt et al., 2020).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be influenced by its functional groups and molecular structure. Reactions such as the rearrangement of amino-isoxazolones to imidazopyridines and indoles with triethylamine showcase the compound's reactivity and potential for forming various derivatives (Khalafy et al., 2002)(Khalafy et al., 2002). Additionally, the compound's interactions with biological molecules, such as human serum albumin, can be studied through binding analysis, providing insights into its pharmacokinetics nature (Govindhan et al., 2017)(Govindhan et al., 2017).
Physical Properties Analysis
The physical properties, such as thermal stability, can be analyzed using techniques like TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry). These methods help in understanding the compound's stability under various temperature conditions, which is crucial for its storage and application (Govindhan et al., 2017)(Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and potential for forming various derivatives, are essential for understanding the compound's applications and synthesis pathways. Studies on related compounds have demonstrated various chemical reactions, offering insights into the compound's versatile chemical behavior (Khalafy et al., 2002)(Khalafy et al., 2002).
Aplicaciones Científicas De Investigación
Cytochrome P450 Inhibition
Compounds containing imidazole rings and nitro groups, similar to the query compound, are often explored for their potential as inhibitors of Cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and their inhibition can be crucial for understanding drug-drug interactions and developing new therapeutic agents. Studies on specific inhibitors for various CYP isoforms highlight the importance of structural selectivity and potency in designing compounds that can selectively inhibit desired pathways, minimizing unintended effects (Khojasteh et al., 2011).
Antitumor Activity
The imidazole and nitrophenyl groups, as seen in the chemical structure of the query, are also present in compounds with known antitumor activities. Reviews on imidazole derivatives, including those with additional functional groups, have shown promising results in the search for new antitumor drugs. These compounds exhibit a range of biological properties that can be leveraged for therapeutic purposes, especially in designing drugs targeting specific cancer types (Iradyan et al., 2009).
DNA Interaction
Benzimidazole derivatives, related to the structure of the query compound through the presence of an imidazole ring, have been extensively studied for their ability to interact with DNA. Such compounds, including Hoechst 33258 and its analogues, bind to the minor groove of DNA, demonstrating the potential for use in fluorescent staining of DNA and chromosomes, as well as in the development of antitumor and radioprotective agents (Issar & Kakkar, 2013).
Propiedades
IUPAC Name |
2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17-8-3-4-11-20(17)26-21(18-9-7-10-19(14-18)27(29)30)15-24-23(26)31-16-22(28)25-12-5-2-6-13-25/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOWXGUJAXDRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)
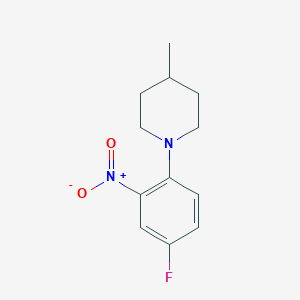
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)
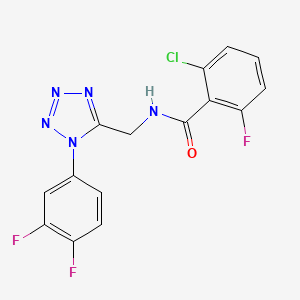
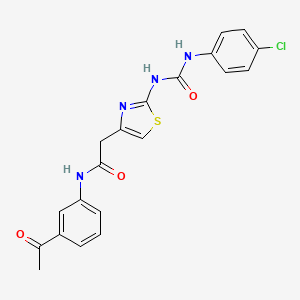
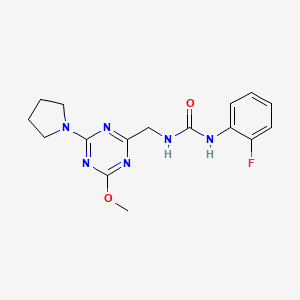
![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)
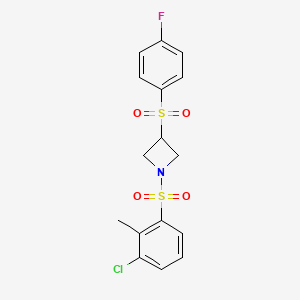
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)
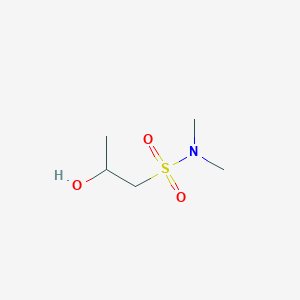
![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)
![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)
![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)
